N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide
Description
N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide is a thiazolidinone-based compound featuring a 4-ethylbenzylidene group at the C5 position of the thiazolidinone core, a butanoyl linker, and a 4-fluorobenzohydrazide terminal group. Its molecular formula is C₃₀H₂₈FN₃O₃S₂, with an average molecular mass of 573.69 g/mol (calculated from constituent atomic masses). The Z-configuration of the benzylidene double bond is critical for maintaining its structural integrity and biological interactions.
Properties
Molecular Formula |
C23H22FN3O3S2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N'-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-4-fluorobenzohydrazide |
InChI |
InChI=1S/C23H22FN3O3S2/c1-2-15-5-7-16(8-6-15)14-19-22(30)27(23(31)32-19)13-3-4-20(28)25-26-21(29)17-9-11-18(24)12-10-17/h5-12,14H,2-4,13H2,1H3,(H,25,28)(H,26,29)/b19-14- |
InChI Key |
GVKRBTJIZCQGMJ-RGEXLXHISA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide typically involves multiple steps:
Formation of Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a thioamide with an α-haloketone under basic conditions. This reaction forms the 2-thioxo-1,3-thiazolidin-4-one ring.
Aldol Condensation: The thiazolidinone is then subjected to an aldol condensation with 4-ethylbenzaldehyde to introduce the ethylbenzylidene substituent.
Acylation: The resulting compound is acylated with 4-fluorobenzoyl chloride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Key Steps:
-
Thiazolidinone Ring Formation :
-
Benzylidene Substituent Introduction :
-
Hydrazide Coupling :
Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | POCl₃, DMF, 80–90°C | 65–72% | |
| Benzylidene Formation | EtOH, glacial acetic acid, reflux | 58% | |
| Hydrazide Coupling | Methanol, reflux | 52% |
Thiazolidinone Core
-
Oxidation : The 4-oxo group participates in redox reactions, forming sulfoxide or sulfone derivatives under controlled oxidation (e.g., H₂O₂/CH₃COOH) .
-
Ring-Opening Reactions : Nucleophilic attack at the C2-thioxo position by amines or thiols leads to ring expansion or substitution .
Hydrazide Moiety
-
Condensation Reactions : Reacts with aldehydes/ketones to form hydrazones, enhancing bioactivity .
-
Acid-Catalyzed Hydrolysis : Cleavage under strong acidic conditions (e.g., HCl/H₂SO₄) yields carboxylic acid derivatives .
Structural Modifications for SAR Studies
Targeted modifications highlight reactivity trends:
Table 1: Reactivity vs. Biological Activity Correlation
| Modification Site | Reaction Type | Biological Impact |
|---|---|---|
| C5-Benzylidene | Halogenation (Cl/Br) | ↑ Antimicrobial activity |
| Hydrazide -NH | Methylation | ↓ Cytotoxicity |
| Thioxo Group | Oxidation to sulfone | Altered enzyme inhibition |
Data derived from analogs in .
Degradation Pathways
-
Photodegradation : Exposure to UV light induces Z→E isomerization at the benzylidene double bond, reducing bioactivity .
-
Hydrolytic Degradation :
Interaction with Biological Targets
-
Enzyme Inhibition :
-
DNA Interaction :
Table 2: Stability Under Various Conditions
| Condition | Observation | Half-Life |
|---|---|---|
| Aqueous Solution (pH 7.4) | Stable for 48 h | >72 h |
| 60°C (solid) | No decomposition | N/A |
| UV Light (254 nm) | 15% degradation in 24 h | 160 h |
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for studying thiazolidinone derivatives and their chemical behavior.
Biology
Biologically, N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its structural features allow it to interact with various biological targets, making it a promising lead compound for the development of new drugs.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes and receptors, modulating their activity. The fluorobenzohydrazide moiety can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-fluoro substituent in the target compound enhances metabolic stability compared to the 2-chloro analog (), which may exhibit higher reactivity due to steric and electronic effects .
- Core Heterocycles : The pyrazole-containing derivative () shows increased molecular complexity and mass, likely affecting pharmacokinetic profiles .
Spectral and Computational Insights
Spectroscopic Analysis
- IR Spectroscopy: The target compound’s ν(C=O) at ~1680 cm⁻¹ aligns with analogs in and , confirming the thiazolidinone carbonyl . Absence of ν(S-H) in all cases supports the thione tautomer .
- NMR : Aromatic protons in the target compound’s 4-fluorobenzohydrazide group are expected at δ 7.2–8.0 ppm, comparable to shifts in .
Computational Similarity Metrics
Biological Activity
N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide is a complex organic compound belonging to the thiazolidinone class. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H20N2O4S2 |
| Molar Mass | 440.54 g/mol |
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. The thiazolidinone moiety is known for its enzyme-inhibiting properties, which can interfere with various metabolic processes.
- Enzyme Inhibition : The compound likely binds to the active sites of enzymes, blocking substrate access and thereby inhibiting their activity.
- Pathway Modulation : It may influence key regulatory proteins involved in critical biochemical pathways.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. In studies, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate antibacterial activity | |
| Escherichia coli | Significant antibacterial activity | |
| Bacillus subtilis | Comparable activity to reference drugs |
In a comparative study, certain synthesized thiazolidinone derivatives demonstrated superior antibacterial effects compared to traditional antibiotics like norfloxacin and chloramphenicol.
Anti-inflammatory Activity
Thiazolidinone derivatives are also recognized for their anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways, potentially reducing markers of inflammation in vitro and in vivo.
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been explored in various studies. These compounds can induce apoptosis in cancer cells through multiple mechanisms:
- Cell Cycle Arrest : They may cause arrest at specific phases of the cell cycle.
- Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to increased cancer cell death.
A study highlighted that certain thiazolidinone derivatives exhibited cytotoxic effects against cancer cell lines, demonstrating their potential as anticancer agents .
Case Studies
A notable case study evaluated a series of thiazolidinone derivatives for their biological activities, including the compound of interest. The study reported:
- Synthesis and Characterization : Various derivatives were synthesized and characterized using spectral methods.
- Biological Evaluation : The synthesized compounds were tested against numerous microbial strains and cancer cell lines, showing promising results in both antibacterial and anticancer assays .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of thiazolidinone-containing compounds like N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide?
- Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazolidinone core via cyclocondensation of thiosemicarbazides with α,β-unsaturated carbonyl compounds. For example, 4-fluorobenzaldehyde derivatives react with thiourea or thiosemicarbazide under acidic conditions to yield thiazolidinone intermediates .
- Step 2 : Introduction of the butanoyl and benzohydrazide moieties through nucleophilic acyl substitution or hydrazide coupling. Methanol or 1,4-dioxane with catalytic acetic acid is often used for hydrazone formation .
- Key Data : Reported yields range from 66% to 96% depending on reaction conditions (e.g., microwave-assisted synthesis vs. traditional reflux) .
Q. How are spectroscopic techniques (e.g., NMR, IR) utilized to confirm the structure of this compound?
- Answer :
- 1H NMR : The Z-configuration of the benzylidene group is confirmed by a singlet near δ 7.8–8.2 ppm for the methine proton. The 4-fluorophenyl group shows a doublet near δ 7.2–7.5 ppm due to coupling with fluorine .
- 13C NMR : The thioxo (C=S) and carbonyl (C=O) groups appear at δ 170–180 ppm and 180–190 ppm, respectively .
- IR : Strong absorptions at 1650–1750 cm⁻¹ (C=O stretch) and 1250–1350 cm⁻¹ (C=S stretch) are characteristic .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing the bioactivity of this compound in antimicrobial studies?
- Answer :
- Structure-Activity Relationship (SAR) : Systematic substitution at the 4-ethylbenzylidene and 4-fluorobenzohydrazide groups is essential. For example, replacing the ethyl group with electron-withdrawing substituents (e.g., Cl, NO₂) may enhance antibacterial potency .
- Dose-Response Assays : MIC (Minimum Inhibitory Concentration) values should be determined against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Reported MICs for similar thiazolidinones range from 8–64 µg/mL .
- Control Experiments : Include reference drugs (e.g., ciprofloxacin) and vehicle controls to validate assay specificity .
Q. How can computational chemistry resolve contradictions in reported binding affinities of this compound with target enzymes?
- Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase). The thioxo group often forms hydrogen bonds with catalytic residues (e.g., Asp27 in E. coli DHFR) .
- MD Simulations : Run 100-ns simulations to assess stability of the ligand-enzyme complex. Root-mean-square deviation (RMSD) values >3 Å indicate conformational instability .
- Free Energy Calculations : MM-PBSA or MM-GBSA methods quantify binding energy contributions (e.g., van der Waals vs. electrostatic interactions) .
Q. What are the challenges in analyzing the stability and degradation products of this compound under physiological conditions?
- Answer :
- Hydrolytic Degradation : The hydrazide linkage is prone to hydrolysis in acidic environments (pH <5). LC-MS analysis of simulated gastric fluid (pH 1.2) reveals cleavage into 4-fluorobenzoic acid and thiazolidinone fragments .
- Oxidative Stability : Incubate with liver microsomes to identify CYP450-mediated metabolites. Common modifications include hydroxylation of the ethylbenzylidene moiety .
- Storage Recommendations : Store at −20°C under inert atmosphere (N₂ or Ar) to prevent oxidation and dimerization .
Methodological Guidance
Q. How to address discrepancies in reported reaction yields for similar thiazolidinone derivatives?
- Answer :
- Parameter Screening : Optimize temperature (reflux vs. microwave), solvent polarity (ethanol vs. DMF), and catalyst (e.g., piperidine vs. acetic acid). For example, microwave-assisted synthesis reduces reaction time from 7 hours to 30 minutes, improving yields by 15–20% .
- Purification Techniques : Use column chromatography with ethyl acetate/hexane (3:7) for higher purity (>95%) compared to recrystallization .
Q. What strategies enhance the selectivity of this compound in targeting cancer cells over normal cells?
- Answer :
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) activated by tumor-specific proteases .
- Nanoparticle Encapsulation : PEGylated liposomes improve pharmacokinetics and reduce off-target cytotoxicity. In vivo studies show a 2-fold increase in tumor accumulation compared to free drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
